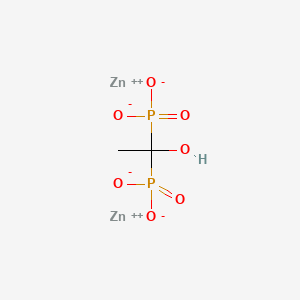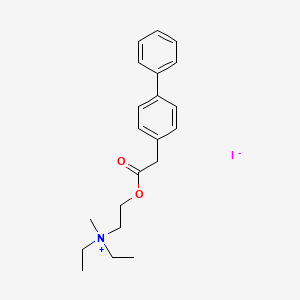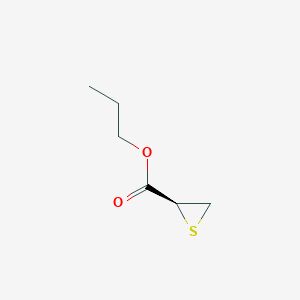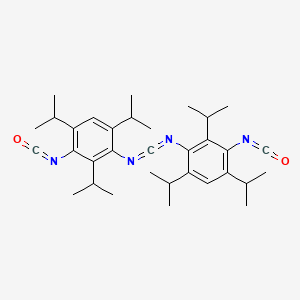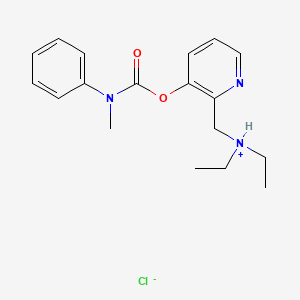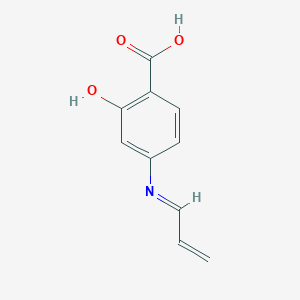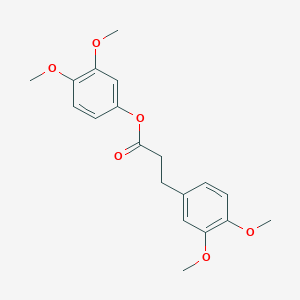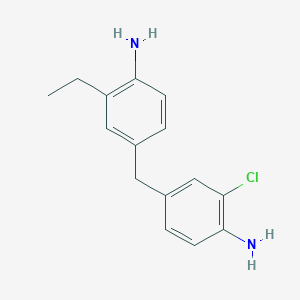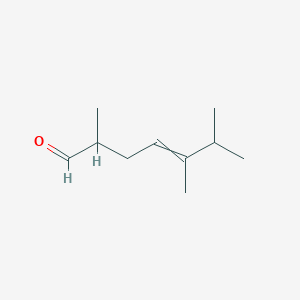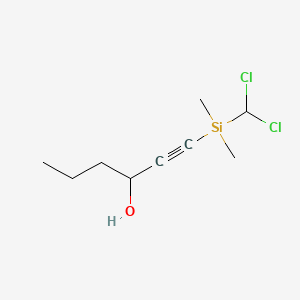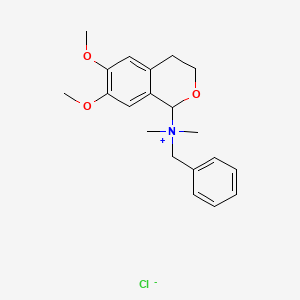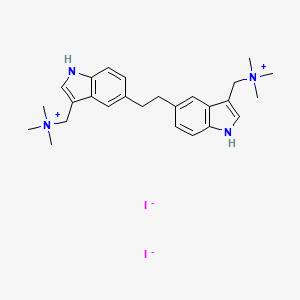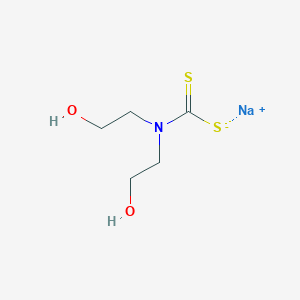
Sodium bis(2-hydroxyethyl)dithiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamodithioic acid, N,N-bis(2-hydroxyethyl)-, sodium salt (1:1) is a chemical compound with the molecular formula C₅H₁₀NO₂S₂Na. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is a derivative of carbamodithioic acid, where the hydrogen atoms are replaced by sodium and hydroxyethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamodithioic acid, N,N-bis(2-hydroxyethyl)-, sodium salt (1:1) typically involves the reaction of carbamodithioic acid with sodium hydroxide and 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Carbamodithioic acid+Sodium hydroxide+2-Chloroethanol→Carbamodithioic acid, N,N-bis(2-hydroxyethyl)-, sodium salt (1:1)
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as mixing, heating, and purification through techniques like crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Carbamodithioic acid, N,N-bis(2-hydroxyethyl)-, sodium salt (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert it back to its parent carbamodithioic acid.
Substitution: The hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Disulfides, sulfoxides.
Reduction: Carbamodithioic acid.
Substitution: Various substituted carbamodithioic acid derivatives.
Scientific Research Applications
Carbamodithioic acid, N,N-bis(2-hydroxyethyl)-, sodium salt (1:1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.
Biology: Employed in biochemical assays and as a chelating agent for metal ions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of rubber and plastics as a vulcanization accelerator and stabilizer.
Mechanism of Action
The mechanism of action of carbamodithioic acid, N,N-bis(2-hydroxyethyl)-, sodium salt (1:1) involves its ability to interact with various molecular targets and pathways. It can chelate metal ions, thereby inhibiting metal-dependent enzymes and processes. Additionally, its hydroxyethyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- Carbamodithioic acid, N,N-bis(2-hydroxyethyl)-, potassium salt (1:1)
- Carbamodithioic acid, N,N-bis(2-hydroxyethyl)-, ammonium salt (1:1)
- Carbamodithioic acid, bis(2-hydroxyethyl)-, monopotassium salt
Uniqueness
Carbamodithioic acid, N,N-bis(2-hydroxyethyl)-, sodium salt (1:1) is unique due to its sodium ion, which imparts different solubility and reactivity properties compared to its potassium and ammonium counterparts. This uniqueness makes it suitable for specific applications where sodium ions are preferred or required.
Properties
CAS No. |
2801-04-9 |
|---|---|
Molecular Formula |
C5H10NNaO2S2 |
Molecular Weight |
203.3 g/mol |
IUPAC Name |
sodium;N,N-bis(2-hydroxyethyl)carbamodithioate |
InChI |
InChI=1S/C5H11NO2S2.Na/c7-3-1-6(2-4-8)5(9)10;/h7-8H,1-4H2,(H,9,10);/q;+1/p-1 |
InChI Key |
QUYHMLCZZRISNN-UHFFFAOYSA-M |
Canonical SMILES |
C(CO)N(CCO)C(=S)[S-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


